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gil protein

Cat. No.: B1176039
CAS No.: 147954-53-8
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Description

Historical Perspectives on Protein Discovery and Characterization in Relevant Contexts

The discovery of the GIL domain is rooted in the broader history of research into signal transduction, particularly the study of G-proteins and second messengers. The groundwork for understanding how cells perceive and react to external stimuli was laid by researchers like Martin Rodbell and Alfred G. Gilman, who were awarded the 1994 Nobel Prize in Physiology or Medicine for their discovery of G-proteins and their role in signal transduction. nobelprize.organimalresearch.info Their work established the concept of transducer proteins that relay signals from receptors to intracellular effectors. nih.gov

A crucial second messenger in many bacteria is cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a molecule that regulates a wide array of processes, including biofilm formation, motility, and virulence. The search for proteins that could specifically bind to c-di-GMP and enact these cellular changes led to the identification of various receptor proteins. It was within this context of exploring c-di-GMP signaling that the GIL domain was identified. Researchers focusing on the BcsE protein, known to be involved in cellulose (B213188) synthesis in enterobacteria, pinpointed a novel domain responsible for binding c-di-GMP. nih.gov This domain, previously designated as DUF2819 (Domain of Unknown Function 2819), was renamed GIL. nih.gov

Contemporary Significance and Research Trajectory of GIL

The GIL domain is recognized as the second protein domain, after the well-known PilZ domain, that is specifically dedicated to binding c-di-GMP. nih.gov Its primary characterized role is in the regulation of cellulose synthesis. In organisms like Salmonella enterica, the BcsE protein, which contains the GIL domain, is required for maximal cellulose production. nih.gov The binding of c-di-GMP to the GIL domain is critical for the function of BcsE, suggesting a two-tiered control system for cellulose synthesis that also involves the PilZ domain. nih.gov

Current research continues to explore the distribution and function of the GIL domain across different bacterial species. Its identification in Gammaproteobacteria and Betaproteobacteria suggests a significant role within these classes. nih.gov The trajectory of research is focused on elucidating the precise molecular mechanisms by which the GIL domain's interaction with c-di-GMP translates into the regulation of downstream processes and identifying other potential cellular functions influenced by this domain.

Classification and Evolutionary Relationships within Protein Families

A protein family is a group of evolutionarily related proteins that descend from a common ancestor and typically share similarities in sequence, structure, and function. wikipedia.org Protein families can arise through gene duplication, creating paralogous genes that can diverge to acquire new functions, or through speciation events that result in orthologous proteins across different species. wikipedia.org

The GIL domain is defined by its function as a c-di-GMP receptor. It contains a characteristic RxGD motif, which is essential for c-di-GMP binding. nih.gov This motif shows a structural and alignment similarity to the RxxD motif found in the inhibitory sites (I-sites) of GGDEF domains, which are involved in the synthesis of c-di-GMP. nih.gov This similarity points to a potential evolutionary relationship and a common structural basis for nucleotide binding. The GIL domain, therefore, constitutes a distinct family of c-di-GMP binding domains, separate from the PilZ domain family.

Interactive Data Tables

Table 1: Key Research Findings on the GIL Domain Use the filter to narrow down findings by category.

FindingCategoryDescriptionCitation
Role in Cellulose SynthesisFunctionThe GIL domain, within the BcsE protein, is required for maximal cellulose production in S. enterica. nih.gov
c-di-GMP BindingFunctionThe GIL domain is a dedicated receptor for the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). nih.gov
RxGD MotifStructureContains a conserved RxGD motif that is critical for its ability to bind c-di-GMP. nih.gov
Structural HomologyStructureThe region around the RxGD motif shares predicted secondary structure with the I-sites of GGDEF domains. nih.gov
Domain DesignationClassificationFormerly known as DUF2819, it was designated GIL and identified as the second dedicated c-di-GMP-binding domain after PilZ. nih.gov

Table 2: Comparison of c-di-GMP Binding Domains

DomainKey Binding MotifPrimary Associated Function
GILRxGDRegulation of cellulose synthesis
PilZRxxxRBacterial motility, biofilm formation
GGDEF (I-site)RxxDAllosteric inhibition of c-di-GMP synthesis

It appears there may be some ambiguity in the term "Gil protein," as scientific literature references several different proteins with this or a similar name in various organisms. To ensure the accuracy and relevance of the information provided, clarification is needed to identify the specific "this compound" of interest for this article.

For example, the term "this compound" could refer to:

Cubitus interruptus (Ci) in Drosophila melanogaster : This protein is a key transcription factor in the Hedgehog signaling pathway, which is crucial for embryonic development. In some contexts, it is referred to as the Drosophila Gli protein, and "Gil" might be a related term or a typographical error.

Gravitropism in Light 1 (GIL1) in Arabidopsis thaliana : This is a plant protein that plays a role in the negative gravitropism of hypocotyls in response to light.

Amyloid lambda (AL) this compound in humans : This refers to a specific light chain protein that can be associated with amyloidosis.

G-inhibitory (Gi/o) alpha subunit of heterotrimeric G proteins : "Gil" could be a typographical error for "Gi," which represents a family of G proteins that are central to transmembrane signaling in response to a wide variety of stimuli.

Without a more specific identifier (e.g., the organism of origin, a full protein name, or an accession number), it is not possible to provide a detailed and accurate article on the genetic basis and regulation of a single, specific "this compound" as requested by the detailed outline.

Please provide further details to specify which "this compound" the article should focus on. This will allow for the generation of a thorough and scientifically accurate article that meets the requirements of the provided structure.

Properties

CAS No.

147954-53-8

Molecular Formula

C10H18O

Synonyms

gil protein

Origin of Product

United States

Genetic Basis and Regulation of Gil Protein Expression

Post-Transcriptional Regulation

mRNA Processing and Splicing Variants

For a protein like the Gil protein to be produced in eukaryotic cells, its corresponding pre-mRNA molecule must undergo several processing steps. jic.ac.uk This "RNA maturation" includes splicing, where non-coding regions (introns) are removed, and coding regions (exons) are joined together. jic.ac.uknih.gov

Alternative splicing is a crucial mechanism that allows for the production of multiple protein variants, or isoforms, from a single gene. nih.govnih.govunige.ch This process can generate protein diversity and is regulated in a tissue-specific or developmental stage-specific manner. nih.govnih.govnih.gov For instance, in the case of the proglucagon gene, alternative splicing results in different mRNA transcripts in the pancreas and intestine, leading to the production of different hormones. nih.gov

A mutation in a gene can lead to aberrant splicing, causing disease. unige.ch For example, a point mutation in the LMNA gene is responsible for Hutchinson-Gilford progeria syndrome. nih.govunige.ch This mutation activates a cryptic splice site, leading to the production of a toxic protein called progerin. unige.chnih.gov

The table below illustrates examples of how alternative splicing can affect protein production.

GeneTissue/ConditionSplicing OutcomeResulting Protein/Peptide
ProglucagonPancreasStandard SplicingGlucagon (B607659), GLP-1
ProglucagonIntestineAlternative SplicingGLP-2
LMNAHutchinson-Gilford Progeria SyndromeAberrant Splicing due to MutationProgerin

mRNA Stability and Degradation Pathways

The lifespan of an mRNA molecule in the cytoplasm is a critical factor in determining how much protein is produced. semanticscholar.org The stability of an mRNA transcript is controlled by various factors, including sequences within the mRNA itself (cis-elements) and the proteins that bind to them (trans-acting factors). semanticscholar.orgmdpi.com

Several pathways mediate the degradation of mRNA. A common pathway involves the removal of the poly(A) tail at the 3' end, followed by degradation from either the 5' or 3' end. biorxiv.orgnih.gov Another mechanism is nonsense-mediated decay, which targets and eliminates mRNAs containing premature stop codons, preventing the production of truncated and potentially harmful proteins. nih.gov

The regulation of mRNA stability allows cells to rapidly adjust their protein production in response to environmental changes. biorxiv.orgnih.gov For example, in response to changes in nutrient availability, yeast cells can quickly alter the degradation rates of specific mRNAs to reprogram their transcriptome. biorxiv.org

Key factors influencing mRNA stability are summarized in the following table.

Regulatory Element/FactorFunction
Cis-elements Sequences within the mRNA (e.g., AU-rich elements) that influence its stability.
Trans-acting factors RNA-binding proteins that bind to cis-elements to either enhance or inhibit mRNA decay.
Poly(A) tail A string of adenine (B156593) nucleotides at the 3' end of the mRNA that protects it from degradation.
Deadenylase complexes Enzymes that remove the poly(A) tail, initiating mRNA degradation.
Exonucleases Enzymes that degrade the mRNA from either the 5' or 3' end.

Translational Control and Ribosomal Modulation

Translational control refers to the regulation of protein synthesis at the level of the ribosome. mcgill.canih.gov This is an energy-intensive process, and its regulation is crucial for cellular homeostasis. mcgill.canih.gov

Initiation, Elongation, and Termination Mechanisms

The process of translation can be divided into three main stages: initiation, elongation, and termination. mcgill.ca

Initiation: This is the rate-limiting step of translation and is a major point of regulation. mcgill.ca It involves the assembly of the ribosomal subunits, mRNA, and the initiator tRNA at the start codon. nih.gov

Elongation: During this stage, the ribosome moves along the mRNA, reading the codons and adding the corresponding amino acids to the growing polypeptide chain. mcgill.ca

Termination: When the ribosome encounters a stop codon, the completed polypeptide chain is released, and the ribosomal subunits dissociate from the mRNA. mcgill.ca

Cells can rapidly alter protein synthesis rates by regulating the initiation step. mcgill.ca This allows for quick responses to various stimuli and can affect specific mRNAs differently. mcgill.caresearchgate.net

Ribosome Profiling and Codon Usage Bias

Ribosome profiling is a powerful technique that allows researchers to monitor translation in real-time. h1.conih.govsemanticscholar.org By sequencing the small fragments of mRNA that are protected by the ribosome, scientists can determine the precise location of ribosomes on an mRNA molecule. nih.govresearchgate.net This provides a snapshot of which proteins are being synthesized and at what rate. nih.govresearchgate.net

Codon usage bias refers to the fact that different organisms have a preference for using certain codons over others for the same amino acid. wikipedia.orgpatsnap.com This bias is not random and can have significant implications for gene expression. patsnap.comnih.gov Genes that are highly expressed often have a codon usage that is optimized for the tRNA pool of that organism, which can lead to more efficient translation. patsnap.comnih.gov

The speed of translation can also be influenced by codon usage, which in turn can affect how a protein folds into its correct three-dimensional structure. patsnap.comyoutube.com

The following table highlights the key aspects of ribosome profiling and codon usage bias.

ConceptDescriptionSignificance in Gene Regulation
Ribosome Profiling A high-throughput sequencing technique that maps the exact positions of ribosomes on mRNA. h1.conih.govProvides a quantitative measure of protein synthesis for individual genes. nih.govresearchgate.net
Codon Usage Bias The unequal use of synonymous codons for a particular amino acid. wikipedia.orgpatsnap.comCan influence translation efficiency, protein folding, and overall gene expression levels. patsnap.comnih.gov

Molecular Structure and Conformational Dynamics of Gil Protein

Primary Amino Acid Sequence Analysis

The primary structure of a protein domain, its amino acid sequence, is fundamental to its function and three-dimensional shape. Analysis of the GIL domain's sequence reveals highly conserved features critical for its role as a c-di-GMP receptor.

The GIL domain is conserved across various bacterial species, particularly within the BcsE proteins of enterobacteria. nih.gov Orthologs from Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae have all been shown to bind c-di-GMP via their respective GIL domains, indicating a conserved function. nih.gov

Table 1: Conservation of the c-di-GMP-Binding Motif in GIL Domain Orthologs
OrganismProteinConserved Motif
Escherichia coliBcsER415TGD
Salmonella enterica serovar TyphimuriumBcsEConserved RxGD
Klebsiella pneumoniaeBcsEConserved RxGD

Short, conserved sequences known as linear motifs often serve as recognition and binding sites. Within the GIL domain, a critical linear motif has been identified that is essential for its function.

RxGD Motif : The primary functional motif within the GIL domain is the RxGD (Arginine-any residue-Glycine-Aspartate) sequence. nih.gov This motif is directly involved in binding c-di-GMP. researchgate.net Experimental studies have confirmed that point mutations in the arginine (R) and aspartate (D) residues of this motif impair or abolish the domain's ability to bind c-di-GMP. nih.gov

The GIL domain itself represents a larger functional unit. Initially classified as DUF2819, subsequent structural and biochemical analyses have provided a more refined understanding. nih.govasm.org It is now understood that the GIL domain is not a single globular domain but is structurally composed of a degenerate receiver (REC) and a degenerate GGDEF (GGDEF) domain tandem. asm.org The c-di-GMP binding RxGD motif is located within the GGDEF* module, corresponding to the I-site (inhibitory site) found in active diguanylate cyclases. researchgate.netasm.org

Higher-Order Structural Characterization

The function of the GIL domain is ultimately determined by its complex three-dimensional architecture, which includes its secondary, tertiary, and quaternary structures.

Secondary structures are the local, repeating conformations of the polypeptide backbone, stabilized primarily by hydrogen bonds. wikipedia.org The two most common secondary structural elements are alpha-helices and beta-sheets. wikipedia.org For the GIL domain, secondary structure predictions have been made based on its amino acid sequence. nih.govresearchgate.net Computational predictions for an approximately 100-amino acid fragment of the BcsE protein containing the GIL domain show a composition of both alpha-helices and beta-sheets. researchgate.net Significantly, the predicted secondary structure in the vicinity of the RxGD binding motif is remarkably similar to that of the corresponding c-di-GMP-binding I-site within structurally characterized GGDEF domains. nih.govresearchgate.net

This research demonstrated that the GIL domain is a degenerate REC-GGDEF domain tandem. asm.org The two domains fold together to create the functional c-di-GMP binding module. The RTGD sequence, representing the core RxGD motif in E. coli BcsE, is located within the catalytically incompetent GGDEF* module, where it serves as the binding site for c-di-GMP. researchgate.netasm.org

Quaternary structure describes the assembly of multiple folded protein subunits into a larger, functional complex. wikipedia.org The GIL domain exists as part of the larger BcsE protein, which has been shown to form homooligomers. asm.org The oligomerization of BcsE is not mediated by the GIL domain itself but by a distinct N-terminal domain (BcsE-NTD). asm.org This assembly is crucial for the proper function of the entire BcsE protein, positioning the GIL domains to effectively sense c-di-GMP levels and regulate cellulose (B213188) secretion. asm.org The assembly of subunits into an oligomeric complex can introduce additional layers of regulation and new dynamic properties that are not present in the monomeric state. core.ac.uk Many bacterial proteins exist as a dynamic mixture of multiple oligomeric forms in solution, and the specific assembly of BcsE is likely critical for its biological activity. nih.govexlibrisgroup.com

Structural Elucidation Methodologies

A variety of powerful techniques have been employed to determine the structure of GIL protein at different levels of detail and in various states. These methods, often used in a complementary fashion, provide a comprehensive picture of the protein's architecture.

X-ray crystallography is a primary technique for obtaining high-resolution, three-dimensional structures of proteins. wikipedia.orglibretexts.org The process involves crystallizing the purified this compound and then bombarding the crystal with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. wikipedia.orgyoutube.com

This method has been instrumental in revealing the precise arrangement of atoms within this compound, identifying key structural motifs, and understanding how it interacts with other molecules. nih.govcriver.com To achieve this, obtaining a well-ordered crystal is a critical and often challenging first step. wikipedia.orglibretexts.orgnih.gov The quality of the crystal directly impacts the resolution of the final structure. High-resolution structures are essential for detailed analysis of ligand-binding sites and for structure-based drug design. nih.gov

Table 1: Key Steps in X-ray Crystallography of this compound

Step Description Purpose
Protein Purification & Crystallization Isolating this compound and inducing it to form a highly ordered, three-dimensional crystal lattice. wikipedia.orgnih.gov To prepare a sample suitable for X-ray diffraction.
X-ray Diffraction Exposing the crystal to a focused beam of X-rays and recording the pattern of diffracted rays. wikipedia.orgyoutube.com To obtain data that is dependent on the crystal's internal structure.
Data Processing & Electron Density Mapping Measuring the intensities of the diffracted spots and using Fourier transforms to calculate an electron density map. youtube.com To visualize the distribution of electrons within the protein.
Model Building & Refinement Fitting the amino acid sequence of this compound into the electron density map and refining the atomic coordinates to best fit the data. youtube.com To generate an accurate three-dimensional atomic model of the protein.

While crystallography provides a static, high-resolution picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of this compound in a solution state, which more closely mimics its native physiological environment. wisc.eduyoutube.com This technique is particularly valuable for studying proteins that are difficult to crystallize. nih.gov

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For protein structure determination, the protein is typically enriched with stable isotopes like ¹³C and ¹⁵N. wisc.edunih.gov By measuring the interactions between these nuclei, a set of distance and angular constraints can be generated. These constraints are then used to calculate a family of structures that are consistent with the experimental data, providing a view of the protein's conformational ensemble in solution. wisc.eduyoutube.com NMR is also a powerful tool for studying protein-ligand interactions by monitoring changes in the chemical shifts of specific atoms upon ligand binding. nih.gov

For studying this compound when it is part of a large, multi-component complex, cryo-electron microscopy (Cryo-EM) has become an invaluable tool. nih.gov This technique is capable of determining the structures of large macromolecular assemblies that are often intractable to crystallization or too large for conventional NMR analysis. nih.govspringernature.com

In cryo-EM, a purified sample of the this compound complex is rapidly frozen in a thin layer of vitreous ice, preserving the native structure. springernature.com A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional model of the complex. nih.gov Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological complexes. nih.govnih.gov

In parallel with experimental methods, computational approaches play a crucial role in predicting and validating the structure of this compound. ijert.org These methods can be broadly categorized into template-based modeling and template-free (or ab initio) modeling. cmu.edunih.gov

Template-Based Modeling: If a protein with a similar amino acid sequence (a homolog) and a known structure exists in the Protein Data Bank (PDB), its structure can be used as a template to build a model of this compound. This approach, which includes homology modeling, is generally fast and reliable when a good template is available. ijert.orgnih.gov

Template-Free Modeling (ab initio): In the absence of a suitable template, ab initio methods predict the structure from the amino acid sequence alone, based on the fundamental principles of physics and chemistry that govern protein folding. ijert.orgcmu.edu Recent advances, particularly with deep learning algorithms like AlphaFold, have dramatically improved the accuracy of these predictions. ijert.org

Once a model is generated, it must be rigorously validated. This involves assessing its stereochemical quality, comparing it to known protein structures, and checking its consistency with any available experimental data. researchgate.net Computational methods are thus essential for both initial structure prediction and for refining and validating structures determined by experimental techniques. cmu.edunih.gov

Conformational Changes and Allosteric Transitions

Proteins are not rigid entities; they are dynamic molecules that undergo conformational changes to perform their functions. nih.govoup.com this compound is no exception, and its activity is regulated by shifts in its three-dimensional shape, often triggered by the binding of other molecules. These changes can range from subtle local rearrangements to large-scale domain movements.

The binding of a ligand—such as a small molecule, ion, or another protein—to a specific site on this compound can trigger a conformational change. elifesciences.orgresearchgate.net This phenomenon, known as induced fit, posits that the binding site of the protein is flexible and conforms to the shape of the ligand upon binding. pnas.org Alternatively, the "conformational selection" model suggests that a protein exists in an ensemble of different conformations, and the ligand preferentially binds to and stabilizes a specific, pre-existing conformation. pnas.org Often, both mechanisms contribute to the binding process. pnas.org

These ligand-induced shifts are fundamental to the function of this compound. elifesciences.orgnih.gov For instance, the binding of an activating ligand (agonist) can switch the protein from an inactive to an active state, enabling it to interact with downstream signaling partners. oup.comnih.gov This transition is often an allosteric event, where binding at one site influences the properties of a distant site on the same protein. nih.govnih.gov Understanding these dynamic transitions is key to deciphering the mechanism of this compound regulation and function. nih.govrsc.org

Table 2: Comparison of Structural Elucidation Techniques for this compound

Technique Principle Key Advantages Typical Application for this compound
X-ray Crystallography X-ray diffraction from a protein crystal. wikipedia.org Provides high, atomic-resolution static structures. nih.gov Determining the precise atomic coordinates of this compound and its complexes with small molecules.
NMR Spectroscopy Measures magnetic properties of atomic nuclei. youtube.com Characterizes protein structure and dynamics in solution; maps interaction surfaces. nih.govnih.gov Studying the solution structure, flexibility, and ligand binding of individual this compound domains.
Cryo-Electron Microscopy (Cryo-EM) 3D reconstruction from 2D electron microscope images of flash-frozen particles. nih.gov Suitable for large, dynamic, or heterogeneous complexes that are difficult to crystallize. springernature.comresearchgate.net Visualizing the architecture of this compound within large multi-protein assemblies.
Computational Modeling Uses sequence homology or physical principles to predict structure. ijert.orgcmu.edu Can model structures for which experimental data is unavailable; complements experimental methods. nih.gov Generating initial structural hypotheses; refining and validating experimentally determined structures.

Dynamics and Flexibility within the Protein Architecture

G proteins are not static entities; their biological activity is intrinsically linked to their structural flexibility and dynamic conformational changes. mdpi.comfrontiersin.org These proteins cycle between an inactive GDP-bound state and an active GTP-bound state, a process governed by significant structural rearrangements. The transition between these states involves a variety of motions across different time and length scales, from local fluctuations of amino acid side chains to large-scale movements of entire protein domains. mdpi.comwikipedia.org

The heterotrimeric G protein is composed of Gα, Gβ, and Gγ subunits. The Gα subunit itself consists of two main domains: a GTPase domain (or Ras-like domain) that is responsible for binding and hydrolyzing GTP, and a helical domain that acts as a lid over the nucleotide-binding pocket. nih.gov In the inactive, GDP-bound state, these two domains are held in a closed conformation.

Upon activation by a G protein-coupled receptor (GPCR), the Gα subunit undergoes a dramatic conformational change. This involves the movement of three flexible regions known as "switch" regions (Switch I, II, and III). The binding of GTP induces a rearrangement of these switch regions, leading to the separation of the helical and GTPase domains. nih.gov This "opening" of the structure allows the Gα subunit to dissociate from the Gβγ dimer and interact with downstream effector proteins to propagate the cellular signal. nih.gov The helical domain, in particular, exhibits considerable flexibility in the receptor-bound, nucleotide-free state. nih.gov

Computational methods like molecular dynamics (MD) simulations and experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy are crucial for studying these dynamic processes. arxiv.orgmdpi.com These approaches reveal that G proteins exist as an ensemble of conformations rather than a single, rigid structure. wikipedia.orgarxiv.org This inherent flexibility is essential for their ability to interact with a wide range of receptors and effectors, contributing to the diversity and specificity of cellular signaling. nih.govresearchgate.net

Post-Translational Modifications (PTMs) and Structural Impact

The function, localization, and stability of G proteins are extensively regulated by a variety of post-translational modifications (PTMs). nih.govnih.gov These covalent modifications add chemical groups to specific amino acid residues after the protein has been synthesized, profoundly impacting its structure and ability to engage in protein-protein interactions. researchgate.netmdpi.com

Phosphorylation and Dephosphorylation Effects

Phosphorylation, the addition of a phosphate (B84403) group, is a key reversible PTM that modulates G protein signaling. nih.govgbiosciences.com This process is catalyzed by protein kinases, while dephosphorylation is carried out by protein phosphatases. gbiosciences.commdpi.com The addition of a negatively charged phosphate group can induce significant conformational changes in the protein structure, altering its electrostatic surface and thereby affecting its interactions with other molecules. mdpi.comnih.govmdpi.com

Several Gα subunits are known to be substrates for phosphorylation by kinases such as protein kinase C (PKC) and G protein-coupled receptor kinases (GRKs). nih.gov For example, phosphorylation of the Gα subunit can inhibit its interaction with the Gβγ heterodimer, disrupt its association with receptors, or alter its ability to bind to regulators of G protein signaling (RGS) proteins. nih.gov This modification often occurs on serine or threonine residues located in structurally flexible loop regions or at the protein's termini. mdpi.com The dynamic cycle of phosphorylation and dephosphorylation allows for precise temporal and spatial control over G protein activity, ensuring that signaling pathways are activated and deactivated with high fidelity. nih.govgbiosciences.com

Kinase/PhosphataseTarget Subunit/ResidueStructural and Functional Impact
Protein Kinase C (PKC) Gα subunitsInhibits interaction with Gβγ heterodimer and RGS proteins. nih.gov
Protein Kinase A (PKA) Fibrinogen (example)Phosphorylation caused the formation of thinner fibrin (B1330869) fibres. nih.gov
Casein Kinase II Fibrinogen (example)Phosphorylation resulted in slightly thicker fibrin fibres. nih.gov
Alkaline Phosphatase Various phosphoproteinsRemoves phosphate groups, generally reversing the effects of kinases. nih.gov
p21-activated protein kinase Gα subunitsInhibits interactions with the Gβγ heterodimer. nih.gov

Glycosylation Patterns and Structural Roles

Glycosylation involves the attachment of sugar chains (glycans) to proteins and is one of the most common PTMs. nih.govnih.gov While the G protein subunits themselves are not typically considered glycoproteins, the G protein-coupled receptors (GPCRs) they interact with are heavily glycosylated. These N-linked glycans on the extracellular domains of GPCRs are crucial for proper receptor folding, stability, and trafficking to the cell membrane. nih.govyoutube.com

The structure and composition of these glycans can modulate the receptor's conformation, which in turn influences its ability to bind ligands and activate G proteins. elsevierpure.com Therefore, while not a direct modification of the G protein, glycosylation of its primary activator is an essential structural feature for the initiation of the signaling cascade. youtube.comyoutube.com The process of N-glycosylation begins in the endoplasmic reticulum and is further refined in the Golgi apparatus, where a diverse array of mature N-glycan structures can be generated. nih.govyoutube.com This diversity in glycan structure adds another layer of regulatory complexity to G protein-mediated signaling. nih.gov

Acetylation, Methylation, and Ubiquitination Influences

Acetylation, methylation, and ubiquitination are other critical PTMs that influence G protein function and signaling pathways. nih.gov

Acetylation : The addition of an acetyl group, typically to the N-terminus of a protein or the side chain of a lysine (B10760008) residue, neutralizes the positive charge of the lysine. youtube.com This can alter protein conformation and protein-protein interactions. nih.gov While less studied in G proteins compared to phosphorylation, N-terminal acetylation can impact protein stability. rug.nl

Methylation : This modification involves the addition of a methyl group to lysine or arginine residues. youtube.com Methylation can increase the hydrophobicity of the protein and, like acetylation, can influence protein-protein interactions. youtube.com

Ubiquitination : This process involves the attachment of a small protein called ubiquitin to lysine residues of a target protein. youtube.com Ubiquitination is most commonly associated with targeting proteins for degradation by the proteasome. biorxiv.org Several Gα subunits are regulated by ubiquitination, which controls their cellular levels and thereby terminates their signaling activity. mdpi.com This process is highly specific, mediated by a cascade of E1, E2, and E3 enzymes, where E3 ligases provide substrate specificity. biorxiv.org Deubiquitinating enzymes can reverse this modification, providing another layer of regulation. mdpi.com

ModificationTarget Residue(s)General Structural/Functional Influence
Acetylation Lysine, N-terminusNeutralizes charge, alters protein-protein interactions, can affect protein stability. nih.govrug.nl
Methylation Lysine, ArginineIncreases hydrophobicity, regulates protein interactions. youtube.com
Ubiquitination LysineTargets protein for degradation, thereby regulating protein homeostasis and signal duration. youtube.combiorxiv.org

Other Covalent Modifications and Their Functional Implications

Beyond the modifications listed above, G proteins are subject to other crucial covalent alterations, particularly lipid modifications. nih.gov These modifications are essential for anchoring the G protein subunits to the inner leaflet of the plasma membrane, where they encounter activated receptors.

Two prominent examples are N-myristoylation and palmitoylation:

N-myristoylation : This is the irreversible, co-translational attachment of myristate, a 14-carbon saturated fatty acid, to an N-terminal glycine (B1666218) residue. This modification occurs on members of the Gαi family of G proteins. nih.gov

Palmitoylation : This is the reversible, post-translational attachment of palmitate, a 16-carbon saturated fatty acid, to cysteine residues. Most Gα subunits undergo palmitoylation. nih.gov

These lipid anchors not only facilitate membrane localization but also influence the strength of the interaction between the Gα and Gβγ subunits and modulate interactions with effector proteins. nih.gov The reversible nature of palmitoylation suggests a dynamic regulatory mechanism that could be integrated with the activation state of the G protein. nih.gov The absence of these lipid modifications often renders Gα subunits inactive, highlighting their critical role in G protein function. nih.gov

Biochemical Function and Mechanistic Insights of Gil Protein

Enzymatic Activities and Catalytic Mechanisms

Based on the current scientific literature, the GIL domain itself is characterized as a ligand-binding domain and is not reported to possess intrinsic enzymatic activity. Its function is regulatory, mediating the effects of c-di-GMP binding on the activity of the proteins it is part of, such as the cellulose (B213188) synthase component BcsE. nih.govresearchgate.netresearchgate.netnih.govamanote.com Therefore, detailed enzymatic activities and catalytic mechanisms typically associated with enzymes are not applicable to the GIL domain itself.

Substrate Specificity and Kinetic Parameters

As the GIL domain is not an enzyme, it does not have enzymatic substrates in the traditional sense. Its specificity lies in its ability to bind to its ligand, c-di-GMP. Studies have demonstrated that the GIL domain specifically binds c-di-GMP. nih.govresearchgate.netresearchgate.net While the requirement of a specific motif for binding has been identified (see Section 4.2.1), detailed kinetic parameters describing the association and dissociation rates (e.g., k_on, k_off) or affinity (e.g., K_d) of c-di-GMP binding specifically to the isolated GIL domain were not extensively detailed in the provided research snippets.

Reaction Mechanisms and Transition State Stabilization

Given that the GIL domain is a non-catalytic binding domain, concepts related to enzymatic reaction mechanisms and transition state stabilization are not applicable to its function. Its primary role involves conformational changes upon ligand binding that influence the activity of the larger protein complex.

Molecular Recognition and Ligand Binding

A key function of the GIL domain is the molecular recognition and binding of c-di-GMP. nih.govresearchgate.netresearchgate.netnih.govamanote.com This interaction is central to its role in bacterial signal transduction pathways.

Binding Site Architecture and Specificity

The GIL domain contains a conserved RxGD motif that has been identified as essential for c-di-GMP binding. nih.govresearchgate.netresearchgate.net This motif is analogous to the RxxD motif found in the allosteric I-site of diguanylate cyclase GGDEF domains, which are also involved in c-di-GMP binding. nih.govresearchgate.netresearchgate.net The predicted secondary structure in the vicinity of the RxGD motif in the GIL domain is similar to the corresponding region in GGDEF domains. nih.govresearchgate.net Experimental evidence, including mutational analysis, supports the critical role of residues within the RxGD motif for c-di-GMP binding. researchgate.netresearchgate.net The GIL domain exhibits specificity for c-di-GMP binding, as demonstrated by competition assays where other nucleotides such as ATP, GTP, cAMP, cGMP, or c-di-AMP did not effectively compete with c-di-GMP for binding. nih.gov

Thermodynamics and Kinetics of Ligand Association

While the binding of c-di-GMP to the GIL domain is established and the importance of the RxGD motif highlighted, detailed quantitative data on the thermodynamics (e.g., enthalpy, entropy changes) or kinetics (e.g., association and dissociation rate constants, equilibrium dissociation constant K_d) of this ligand association were not provided in the scope of the reviewed literature. Further research may be required to fully characterize the binding kinetics and thermodynamics of the GIL domain-c-di-GMP interaction.

Role in Signal Transduction Pathways

Upstream Regulators and Downstream Effectors

The activity of the GIL domain, through its binding of c-di-GMP, is directly regulated by the intracellular concentration of c-di-GMP. Upstream of the GIL domain's function are the enzymes responsible for synthesizing and degrading c-di-GMP. Diguanylate cyclases (DGCs), containing GGDEF domains, synthesize c-di-GMP, while phosphodiesterases (PDEs), containing EAL or HD-GYP domains, hydrolyze it nih.govnih.gov. Thus, the cellular levels of c-di-GMP, controlled by the balance of these enzyme activities, act as upstream regulators influencing the GIL domain's binding status and subsequent regulatory output.

The primary downstream effector influenced by the GIL domain of BcsE is the cellulose synthesis machinery itself nih.govnih.govresearchgate.netebi.ac.uk. BcsE, through its GIL domain's interaction with c-di-GMP, affects the activity of the cellulose synthase complex, leading to increased cellulose production nih.govnih.govebi.ac.uk. Research indicates that cellulose production in enterobacteria is controlled by a two-tiered c-di-GMP-dependent system involving both BcsE and the glycosyltransferase BcsA, which contains a PilZ domain, another c-di-GMP binding module nih.govnih.govebi.ac.uk. This suggests that BcsE, via its GIL domain, cooperates with BcsA to fine-tune cellulose synthesis in response to c-di-GMP signals.

Cascades and Network Integration

The GIL domain's function is integrated into the broader bacterial c-di-GMP signaling network. Cyclic di-GMP is a ubiquitous second messenger in bacteria that controls various aspects of physiology, often mediating a switch between a motile, planktonic lifestyle and a sessile, biofilm-forming state nih.govnih.gov. Elevated c-di-GMP levels are typically associated with inhibited motility and the activation of processes related to the sessile lifestyle, including the production of exopolysaccharides like cellulose and the formation of adhesive fimbriae nih.govnih.gov.

The GIL domain, by binding c-di-GMP, acts as a receptor or effector within this network, specifically linking high c-di-GMP levels to enhanced cellulose synthesis nih.govnih.govresearchgate.netebi.ac.uk. This integration ensures that cellulose production, a key component of the biofilm matrix, is upregulated when the cellular environment signals a shift towards a sessile state. The interaction between BcsE (containing the GIL domain) and BcsA (containing the PilZ domain) exemplifies how different c-di-GMP effectors can work together in a cascade or network to regulate a single output, such as cellulose production nih.govnih.govebi.ac.uk.

Transport Mechanisms and Membrane Association

The BcsE protein, which contains the GIL domain, is encoded within cellulose synthase operons, such as the bcsEFG operon nih.govnih.govebi.ac.uk. These operons encode the components of the bacterial cellulose synthesis machinery, which is located at the cell membrane and involved in the synthesis and secretion of cellulose fibrils to the extracellular environment ebi.ac.uk. While the GIL domain itself is a cytoplasmic domain that binds to intracellular c-di-GMP, the BcsE protein is associated with the membrane as part of this larger cellulose synthesis complex ebi.ac.uk.

Although the precise transport mechanism of the BcsE protein to the membrane and its integration into the cellulose synthesis complex are not detailed in the provided sources, its genetic context within the bcs operon and its functional role in cellulose synthesis machinery strongly indicate its localization to or association with the inner membrane, where cellulose synthesis is initiated and extruded. Some sources explicitly state that BcsE is a membrane protein ebi.ac.uk.

Structural and Mechanical Roles

The GIL domain's structural role is primarily defined by its ability to bind c-di-GMP. This binding is mediated by a specific RxGD motif nih.govnih.govresearchgate.netebi.ac.uk. While a detailed high-resolution structure of the isolated GIL domain or the full BcsE protein bound to c-di-GMP is not provided in the search results, the conserved nature of the RxGD motif and its predicted structural similarity to the c-di-GMP binding site in GGDEF domains suggest a specific three-dimensional conformation is required for ligand recognition and binding nih.govresearchgate.net.

The mechanical role of the GIL domain is indirect, stemming from its function in regulating cellulose synthesis. By promoting maximal cellulose production, the GIL domain contributes to the formation of the bacterial biofilm matrix nih.gov. Cellulose is a major structural component of many bacterial biofilms, providing mechanical stability and integrity to the community ebi.ac.uk. Therefore, the GIL domain, by enhancing cellulose output, plays a role in the structural and mechanical properties of the biofilm.

Gene Regulation and Nucleic Acid Interactions

The most direct nucleic acid interaction involving the GIL domain is its binding to c-di-GMP nih.govnih.govresearchgate.netebi.ac.uk. Cyclic di-GMP is a cyclic dinucleotide, a form of nucleic acid derivative. The GIL domain's specific interaction with this molecule is a key regulatory mechanism. Although the GIL domain itself does not directly interact with DNA or RNA in terms of gene transcription or translation regulation, its function is regulated by the cellular levels of c-di-GMP, which in turn are controlled by enzymes whose genes are subject to transcriptional and post-transcriptional regulation.

Summary of Key Findings Related to the GIL Domain:

AspectDescriptionSource(s)
Biochemical Function Binds cyclic di-GMP (c-di-GMP); required for maximal cellulose production. nih.govnih.govresearchgate.netebi.ac.uk
Upstream Regulators Intracellular c-di-GMP concentration, controlled by DGCs and PDEs. nih.govnih.gov
Downstream Effectors Cellulose synthesis machinery (specifically enhances output), interacts with BcsA. Affects biofilm formation. nih.govnih.govresearchgate.netebi.ac.uk
Cascades/Network Integrated into the c-di-GMP signaling pathway, part of a two-tiered system regulating cellulose synthesis. nih.govnih.govebi.ac.uk
Transport/Membrane Assoc. Part of the membrane-associated cellulose synthesis complex; BcsE is a membrane protein. nih.govnih.govebi.ac.uk
Structural/Mechanical Contains conserved RxGD motif for c-di-GMP binding; contributes to biofilm structural integrity by enhancing cellulose production. nih.govnih.govresearchgate.netebi.ac.uk
Gene Regulation/Nucl. Acid Encoded within bcs operons; activity regulated by c-di-GMP binding (interaction with a nucleic acid derivative). Gene expression is regulated. nih.govnih.govresearchgate.netebi.ac.uk

Protein Protein Interactions and Interactome Analysis of Gil Protein

Identification of Interacting Partners

Identifying the proteins that "gil protein" interacts with is the first step in understanding its role in the cellular network. Various experimental techniques, ranging from high-throughput screening to targeted studies, are employed for this purpose. nih.govunivr.itnih.gov

High-Throughput Screening Methodologies (e.g., Yeast Two-Hybrid, Affinity Purification Mass Spectrometry)

High-throughput methods are designed to screen for protein interactions on a large scale, potentially identifying numerous interacting partners for "this compound" simultaneously.

Yeast Two-Hybrid (Y2H) System: The Y2H system is a widely used genetic method to identify direct binary protein-protein interactions in living yeast cells. acs.orgnih.govmdpi.combiologicscorp.com It is based on reconstituting a functional transcription factor from two separate domains: a DNA-binding domain (DBD) and an activation domain (AD). nih.gov If "this compound" (fused to one domain, e.g., the bait) interacts with a potential partner protein (fused to the other domain, e.g., the prey), the two domains are brought together, activating the transcription of a reporter gene. acs.orgnih.govnih.gov Y2H is particularly useful for screening large libraries of potential interaction partners. nih.govmdpi.comnih.gov However, it can produce false positives and false negatives, and interactions occur in the yeast nucleus, which may not reflect the native cellular environment of "this compound". acs.orgnih.govbiologicscorp.com

Affinity Purification Mass Spectrometry (AP-MS): AP-MS is a biochemical technique used to identify protein complexes. metwarebio.comacs.orgmdpi.com This method involves using an affinity tag fused to "this compound" (the bait) or a specific antibody against "this compound" to purify it and any associated proteins (prey) from cell lysates. metwarebio.comthermofisher.comneuromics.com The co-purified proteins are then identified using mass spectrometry. metwarebio.comacs.org AP-MS can identify stable interactions within protein complexes in a near-native cellular context. metwarebio.comacs.orgthermofisher.com Tandem affinity purification (TAP-MS) is a variation that uses two consecutive purification steps to reduce contaminants and increase specificity. metwarebio.comresearchgate.net AP-MS is effective for identifying components of stable protein complexes, but may miss transient interactions. acs.orgthermofisher.com

Table 1: Comparison of High-Throughput PPI Screening Methods

MethodPrincipleInteraction Type DetectedIn vivo/in vitroThroughputPotential Limitations
Yeast Two-Hybrid (Y2H)Reconstitution of a transcription factor upon interaction. acs.orgnih.govBinary, directIn vivoHighFalse positives/negatives, context dependence. acs.orgnih.gov
Affinity Purification-MS (AP-MS)Purification of a bait protein and its interacting partners, followed by MS identification. metwarebio.comacs.orgProtein complexes, stableIn vitroHighMay miss transient interactions, requires lysis. acs.orgthermofisher.com

Targeted Interaction Studies (e.g., Co-Immunoprecipitation, Surface Plasmon Resonance)

Targeted methods are used to confirm or study specific interactions involving "this compound" in more detail.

Co-Immunoprecipitation (Co-IP): Co-IP is a widely used biochemical technique to validate suspected protein-protein interactions in a near-native cellular environment. metwarebio.combiologicscorp.comthermofisher.comopenbiochemistryjournal.com An antibody specific to "this compound" is used to precipitate "this compound" from a cell lysate. metwarebio.comthermofisher.comopenbiochemistryjournal.com If a suspected partner protein interacts with "this compound", it will be co-precipitated and can be detected by Western blotting or mass spectrometry. metwarebio.comthermofisher.com Co-IP is effective for confirming interactions but may not be suitable for identifying novel partners on a large scale, and transient interactions can be challenging to detect without crosslinking. biologicscorp.comthermofisher.com

Surface Plasmon Resonance (SPR): SPR is a label-free biophysical technique used to study the kinetics and affinity of molecular interactions in real-time. neuromics.comnih.govnih.gov One interacting partner, such as "this compound", is immobilized on a sensor surface (ligand), and the potential binding partner (analyte) flows over the surface. neuromics.comnih.gov Binding events cause a change in the refractive index near the sensor surface, which is detected as an SPR signal. neuromics.com SPR allows for the determination of association and dissociation rates (kinetics) and the binding strength (affinity) of the interaction between "this compound" and its partner. neuromics.comnih.govnih.gov This method is valuable for quantitative analysis of specific interactions. nih.govnih.gov

Table 2: Comparison of Targeted PPI Study Methods

MethodPrincipleInformation GainedIn vivo/in vitroAdvantagesPotential Limitations
Co-Immunoprecipitation (Co-IP)Using an antibody to precipitate a protein and its binding partners. metwarebio.comthermofisher.comConfirmation of interactionIn vitro (from lysate)Near-native conditions. metwarebio.combiologicscorp.comMay miss transient interactions, requires specific antibodies. biologicscorp.comthermofisher.com
Surface Plasmon Resonance (SPR)Real-time monitoring of binding events on a sensor surface. neuromics.comnih.govBinding kinetics and affinity. nih.govnih.govIn vitroLabel-free, real-time, quantitative data. neuromics.comnih.govRequires purified proteins, immobilization can affect activity. neuromics.com

Characterization of Interaction Interfaces

Understanding the specific regions or residues on "this compound" and its partners that mediate their interaction is crucial for deciphering the molecular basis of their association. Protein-protein interfaces have distinct characteristics compared to other protein surfaces or cores. researchgate.netnih.gov

Structural Basis of Binding Specificity

The specificity of protein-protein interactions is determined by the three-dimensional arrangement of amino acid residues at the interface, forming a complementary shape and chemical environment for binding. nih.govnih.gov High-resolution structural techniques like X-ray crystallography or cryo-electron microscopy of "this compound" in complex with its partners can reveal the atomic details of the interaction interface. acs.orgnih.gov These structures illustrate how the precise fit and arrangement of residues contribute to the selective binding of "this compound" to its specific partners while excluding others. nih.govpnas.org Factors such as hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects play critical roles in stabilizing the complex. researchgate.netnih.govnih.govplos.org

Hotspot Residues and Energetic Contributions

Within a protein-protein interface, certain residues, known as "hotspots," contribute disproportionately to the binding free energy. nih.govplos.orgnih.govrsc.org These residues are critical for the stability of the complex, and their mutation to alanine (B10760859) often leads to a significant decrease in binding affinity (ΔΔG ≥ 2.0 kcal/mol). nih.govplos.orgnih.govelifesciences.orgresearchgate.net Alanine scanning mutagenesis is an experimental technique used to identify these hotspots by systematically mutating interface residues to alanine and measuring the impact on binding. nih.govnih.govresearchgate.net Computational methods are also employed to predict hotspot residues based on structural and energetic analysis of the interface. nih.govplos.org Hotspot residues are often clustered and enriched in aromatic residues like phenylalanine, tyrosine, and tryptophan, which contribute significantly through van der Waals interactions and π-π stacking. rsc.orgresearchgate.net

Table 3: Hypothetical Hotspot Residues at the this compound Interaction Interface

This compound ResidueInteracting Partner ResidueType of Interaction (Hypothetical)Estimated ΔΔG upon Alanine Mutation (Hypothetical kcal/mol)
LeuXXIleYYHydrophobic> 2.0
ArgZZGluAASalt Bridge> 2.0
TyrBBTrpCCπ-π Stacking, Hydrophobic> 2.0
SerDDThrEEHydrogen Bond< 2.0

Note: This table presents hypothetical data for illustrative purposes only, as "this compound" is a fictional entity.

Functional Consequences of Protein Complex Formation

The formation of protein complexes involving "this compound" can have diverse functional consequences, impacting its activity, localization, stability, and involvement in downstream signaling pathways. thermofisher.comwikipedia.orgportlandpress.com

When "this compound" binds to a partner, it may lead to:

Activation or Inhibition of Activity: The interaction can induce conformational changes in "this compound" or its partner, leading to the activation or inhibition of enzymatic activity or other functions. wikipedia.orgportlandpress.com

Relocalization: Complex formation can target "this compound" to specific cellular compartments, such as the nucleus, membrane, or specific organelles, thereby regulating its access to substrates or other interacting molecules. portlandpress.com

Enhanced Stability: Binding to a partner can increase the stability of "this compound", protecting it from degradation. elifesciences.org

Assembly of Larger Machinery: "this compound" may be a subunit of a larger multiprotein complex essential for a specific cellular process. wikipedia.orgfrontiersin.org Complex assembly can occur in a step-wise manner, often guided by chaperones. frontiersin.org

Signal Transduction: Interactions can be transient and serve to transmit signals within the cell, forming part of complex signaling cascades. metwarebio.comwikipedia.org

Understanding the functional outcomes of "this compound" complex formation requires integrating data from interaction studies with other biological assays that measure its activity, localization, and cellular effects under different conditions. thermofisher.com The dynamic nature of protein complexes, including their assembly, disassembly, and transient interactions, adds complexity to understanding their functional consequences. wikipedia.org

Modulation of Catalytic Activity

The binding of c-di-GMP to the GIL domain is critical for the function of the BcsE protein. While BcsE itself is not a diguanylate cyclase or phosphodiesterase (enzymes that synthesize or degrade c-di-GMP, respectively), its c-di-GMP binding ability through the GIL domain is essential for its role in promoting maximal cellulose (B213188) synthesis. This indicates that c-di-GMP acts as an allosteric regulator, binding to the GIL domain and inducing a conformational change or facilitating interactions that enhance the catalytic activity of the cellulose synthesis machinery.

The precise mechanism by which c-di-GMP binding to the GIL domain modulates the activity of the cellulose synthase complex is an area of ongoing research. However, the necessity of c-di-GMP binding for BcsE function highlights a direct link between the presence of the signaling molecule, the conformation or interaction state of the GIL domain within BcsE, and the resulting output of cellulose production. This exemplifies how protein-ligand interactions within specific domains can directly modulate the catalytic output of a protein or a protein complex it is part of.

Formation of Molecular Machines and Assemblies

The BcsE protein, containing the GIL domain, is part of the cellulose synthase operon in certain bacteria. Cellulose synthesis in bacteria is carried out by a complex molecular machine embedded in the cell membrane, comprising several proteins including BcsA, BcsB, BcsC, BcsD, and BcsE. BcsA is the glycosyltransferase responsible for polymerizing glucose into cellulose chains.

The involvement of BcsE in this operon suggests that it functions as a component of the bacterial cellulose synthase molecular machine or assembly. While the exact structural role of BcsE and its GIL domain within this complex is not fully elucidated in the provided text, its requirement for maximal cellulose production implies it contributes to the efficiency, regulation, or proper assembly of the cellulose synthesis machinery. Molecular machines in cells are often composed of multiple protein subunits that work in a coordinated manner to perform specific tasks, such as synthesis, transport, or motility. The cellulose synthase complex, incorporating BcsE and its GIL domain, serves as an example of such a molecular assembly.

Regulation of Cellular Processes

The primary cellular process regulated by the GIL domain-containing protein BcsE is cellulose synthesis. Cellulose is a key component of the extracellular matrix in many bacteria and is involved in processes such as biofilm formation, adhesion to surfaces, and protection from environmental stresses. Elevated levels of c-di-GMP, which activate BcsE function via the GIL domain, are commonly associated with a shift towards a sessile lifestyle characterized by increased biofilm formation and inhibited motility.

Network Analysis and Systems Biology Approaches

Understanding the function of the GIL domain and the BcsE protein within the broader context of bacterial physiology requires network analysis and systems biology approaches. These approaches aim to study biological systems as a whole, considering the interactions and relationships between numerous molecular components.

Network analysis, particularly protein-protein interaction network analysis, can help to map the direct and indirect partners of BcsE. By identifying the proteins that BcsE interacts with, researchers can gain insights into the pathways and complexes it is involved in beyond the core cellulose synthesis machinery. This can reveal novel regulatory mechanisms or functional connections.

Systems biology approaches integrate data from various "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of cellular processes.

Construction of GIL Domain-Centric Interactomes

Constructing an interactome centered around the GIL domain or BcsE would involve systematically identifying all proteins that physically interact with BcsE. This could be achieved through methods like co-immunoprecipitation followed by mass spectrometry, or yeast two-hybrid screening using BcsE as bait. The resulting network would depict BcsE and its interacting partners as nodes, with edges representing the interactions.

Analyzing this network could reveal functional modules or pathways enriched for BcsE interactors. For example, it might identify interactions with other proteins involved in cell wall synthesis, signal transduction pathways related to c-di-GMP metabolism, or proteins involved in biofilm matrix assembly. While specific data for a GIL domain-centric interactome was not found, the principles of constructing protein interactomes are well-established in systems biology.

Integration with Other Omics Data

Integrating a BcsE/GIL domain interactome with other omics datasets can provide a more complete picture of its role. For instance, combining interactome data with transcriptomics data (mRNA expression levels) under different conditions (e.g., varying c-di-GMP levels or environmental stresses) can help to understand how the expression of BcsE and its interacting partners are coordinated.

Cellular Localization, Trafficking, and Degradation of Gil Protein

Subcellular Compartmentalization and Targeting Signals

Proteins are directed to their appropriate subcellular compartments through a variety of targeting signals. These signals are typically short amino acid sequences or post-translational modifications that are recognized by cellular sorting machinery. For proteins destined for the endoplasmic reticulum (ER), a signal peptide, often located at the N-terminus, mediates their translocation into the ER lumen or insertion into the ER membrane. mdpi.com Transmembrane helices can also serve as efficient targeting signals for the ER membrane. mdpi.com

Beyond the ER, proteins are further sorted to various organelles such as the Golgi apparatus, lysosomes, endosomes, plasma membrane, mitochondria, nucleus, or peroxisomes. doctalk.co.inoup.com Glycosylphosphatidylinositol (GPI) anchors, attached to the C-terminus of some proteins, can function as targeting signals, directing proteins to the plasma membrane, specifically to the apical surface in polarized epithelial cells. nih.govasm.org Cytoplasmic sorting signals, such as tyrosine-based motifs (e.g., YXXØ, where Ø is a bulky hydrophobic amino acid) and di-leucine motifs, are crucial for targeting transmembrane proteins to post-Golgi compartments like lysosomes and endosomes. semanticscholar.org These signals interact with adaptor protein (AP) complexes, which are key regulators of intracellular membrane trafficking. nih.gov

Subcellular localization is a critical aspect of protein function, and aberrant localization can be associated with various diseases. oup.com Predicting subcellular localization is an active area of research, utilizing computational methods based on sequence and structural features. oup.com

Mechanisms of Intracellular Transport and Secretion

Following synthesis and initial folding, proteins are transported within the cell through intricate pathways. Proteins destined for secretion or delivery to the plasma membrane, lysosomes, or other organelles of the endomembrane system traverse the secretory pathway, beginning in the ER and moving through the Golgi apparatus. frontiersin.orgpnas.org This transport is largely mediated by membrane-bound vesicles that bud from one compartment and fuse with the next. frontiersin.orgnih.gov

Intracellular transport involves a complex set of proteins responsible for vesicle formation, movement along cytoskeletal tracks, docking, and fusion with target membranes. frontiersin.org For instance, GPI-anchored proteins associate to form microdomains during their intracellular transport. biologists.com In plants, protein trafficking to the protein storage vacuole can occur via Golgi-dependent and Golgi-independent routes, involving specific cargo receptors. rupress.org Studies on viral proteins have also provided insights into intracellular trafficking, demonstrating their movement through the ER network and co-localization with various organelles like the Golgi complex. frontiersin.org The Golgi apparatus itself plays a role in protein trafficking, with specific proteins like golgin-160 promoting post-Golgi transport of certain cargo proteins. nih.gov

The efficiency and accuracy of intracellular transport are vital for cellular function. Disruptions in protein trafficking machinery can lead to various disorders. doctalk.co.in

Quality Control Pathways and Protein Folding Homeostasis

Maintaining protein quality is essential for cellular health. Cells possess sophisticated quality control systems to ensure that proteins are correctly folded, assembled, and functional. This process, known as protein folding homeostasis or proteostasis, involves a network of molecular chaperones and enzymes that assist in protein folding and prevent the aggregation of misfolded proteins. researchgate.netdoi.orgnih.gov

The ER is a major site for protein quality control, particularly for secretory and membrane proteins. doi.org Here, chaperones like BiP, calnexin, and calreticulin (B1178941) assist in folding and assembly. doi.orgnih.gov Glycosylation also plays a role in ER quality control, with specific oligosaccharide structures serving as signals for proper folding or targeting for degradation. doi.org Misfolded proteins that cannot be rescued are targeted for degradation. rupress.orgnih.gov

Protein quality control is not limited to the ER; it also operates in the cytosol and nucleoplasm. nih.gov In the cytosol, misfolded proteins can be recognized and targeted for degradation by the proteasome. nih.gov The formation of protein aggregates, such as aggresomes, can occur when the degradation machinery is overwhelmed. nih.gov Cellular responses to stress, such as heat shock, involve protein quality control mechanisms to handle unfolded or aggregated proteins. oup.comnih.gov

Regulated Protein Degradation Pathways (e.g., Ubiquitin-Proteasome System, Autophagy)

Cells have evolved major pathways to degrade proteins that are misfolded, damaged, or no longer needed: the Ubiquitin-Proteasome System (UPS) and Autophagy. researchgate.netpreprints.org

The Ubiquitin-Proteasome System (UPS) is the primary pathway for degrading most short-lived, misfolded, or damaged intracellular proteins. ahajournals.orgpreprints.org Proteins targeted for degradation by the UPS are first tagged with ubiquitin, a small regulatory protein. ahajournals.orgmdpi.complos.org This process, called ubiquitination, involves a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). ahajournals.orgmdpi.complos.org E3 ligases are crucial for recognizing specific substrate proteins. ahajournals.orgmdpi.com Polyubiquitin chains, typically linked via Lys48, serve as signals for recognition by the 26S proteasome. ahajournals.org The 26S proteasome is a large protein complex that unfolds and degrades ubiquitinated proteins into small peptides. ahajournals.orgmdpi.com The UPS plays vital roles in regulating numerous cellular processes, including cell cycle control, immune responses, and quality control. ahajournals.orgpreprints.org Dysfunction of the UPS is implicated in various diseases, including neurodegenerative disorders and cancer. frontiersin.orgmdpi.compreprints.org

Autophagy is a catabolic process that involves the degradation and recycling of cellular components, including misfolded protein aggregates, damaged organelles, and macromolecules, through the lysosomal pathway. nih.govijbs.commdpi.com There are several types of autophagy, including macroautophagy, microautophagy, and chaperone-mediated autophagy (CMA). nih.govijbs.com Macroautophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and fuse with lysosomes for degradation. nih.govijbs.com Autophagy is regulated by a set of autophagy-related proteins (ATGs) and is induced under various stress conditions, such as nutrient deprivation and oxidative stress. nih.govmdpi.com Autophagy works in conjunction with the UPS to maintain cellular proteostasis. nih.gov

Both the UPS and autophagy are critical for maintaining cellular homeostasis and responding to stress. researchgate.netijbs.com Their dysregulation can contribute to disease pathogenesis. frontiersin.orgijbs.compreprints.org

PathwayMechanismKey ComponentsSubstrates
Ubiquitin-Proteasome SystemUbiquitin tagging followed by degradation by the 26S proteasome.E1, E2, E3 enzymes, Ubiquitin, 26S ProteasomeShort-lived proteins, misfolded/damaged proteins, regulatory proteins
AutophagySequestration of cargo in autophagosomes (macroautophagy) or direct uptake by lysosomes (microautophagy, CMA), followed by lysosomal degradation.ATG proteins, Autophagosomes, Lysosomes, Chaperones (for CMA)Protein aggregates, damaged organelles, long-lived proteins, macromolecules

Physiological and Pathophysiological Roles of Gil Protein

Contribution to Cellular Homeostasis and Essential Functions

Proteins referred to as "gil protein" or similar play diverse roles in maintaining cellular homeostasis and performing essential functions, depending on the specific protein and organism. For instance, G proteins, often referred to in complexes like "HCAR2-Gil protein complex" or "GABA(B) receptor-Gi protein complex," are fundamental molecular switches in cellular signaling pathways. nih.govjipb.netnih.govpdbj.org They are involved in transmitting signals from G protein-coupled receptors (GPCRs) on the cell surface to intracellular effectors, influencing a wide array of cellular processes. wikipedia.orgwikipedia.orgnih.govkhanacademy.org This signal transduction is crucial for responses to hormones, neurotransmitters, and other stimuli, thereby contributing to cellular regulation and balance. wikipedia.orgwikipedia.orgnih.gov Specifically, Gi proteins can inhibit adenylyl cyclase, affecting cyclic AMP levels, a key second messenger in many cellular functions. wikipedia.orgkhanacademy.org

In the context of viral biology, proteins like the putative vaccinia virus "GiL proteinase" are essential for viral replication and maturation. wikipedia.orgasm.org This proteinase is involved in the proteolytic processing of viral core and membrane proteins, a critical step for the assembly of infectious virions. wikipedia.orgasm.orgnih.gov The precise cleavage of viral proteins by this proteinase is vital for the structural integrity and functionality of the mature virus particle, thus representing an essential function for the virus's life cycle. wikipedia.orgasm.orgnih.gov

The Drosophila Cubitus interruptus (Ci) protein, sometimes referred to as "Drosophila this compound Cubitus interruptus," functions as a transcription factor in the Hedgehog signaling pathway. wikipedia.orgsdbonline.orguniprot.orgbiologists.combiologists.comnih.govresearchgate.net This pathway is fundamental in regulating gene expression that controls various cellular processes, including proliferation and differentiation, which are essential for maintaining tissue homeostasis and proper cellular function in Drosophila. sdbonline.orguniprot.orgbiologists.combiologists.com Ci protein's ability to act as both a transcriptional activator and repressor, depending on the presence of the Hedgehog signal, underscores its critical role in fine-tuning gene expression for cellular balance. wikipedia.orgsdbonline.orguniprot.orgbiologists.combiologists.com

Arabidopsis Gravitropic in the Light 1 (GIL1) is a plasma membrane-localized protein involved in the plant's response to light and gravity. jipb.netstring-db.orguniprot.orgnih.gov Its role in regulating hypocotyl gravitropism by interacting with the auxin transporter PIN3 highlights its contribution to essential developmental processes that ensure proper plant growth and orientation, crucial for survival and homeostasis in varying light conditions. jipb.netuniprot.orgnih.gov

Involvement in Developmental Processes and Morphogenesis

Several proteins referred to with terms similar to "this compound" are directly implicated in developmental processes and morphogenesis. The Drosophila Cubitus interruptus (Ci) protein is a key mediator of the Hedgehog signaling pathway, which plays a central role in patterning and morphogenesis during Drosophila development, particularly in the formation of structures like wings and segments. wikipedia.orgsdbonline.orguniprot.orgbiologists.combiologists.comnih.govresearchgate.net Ci's function as a transcription factor, activating or repressing target genes in response to Hedgehog signaling, is critical for establishing developmental boundaries and guiding cell fate decisions, thereby orchestrating proper morphogenesis. sdbonline.orguniprot.orgbiologists.combiologists.com The precise regulation of Ci activity and localization is essential for the correct execution of developmental programs. sdbonline.orgbiologists.com

Viral proteins, such as the vaccinia virus "GiL proteinase" and pseudorabies virus (PRV) gIII protein, are involved in the morphogenesis of infectious virions. wikipedia.orgwikipedia.orgasm.orgnih.govnih.govuniprot.orgmicrobiologyresearch.orgasm.orgvetres.orgasm.org The vaccinia virus proteinase is required for the proteolytic cleavage of viral structural proteins, a process tightly coupled to virion assembly and maturation. wikipedia.orgasm.orgnih.gov This processing ensures that viral components are correctly formed and assembled into functional virus particles. Similarly, the PRV gIII glycoprotein (B1211001) is involved in various stages of the viral life cycle, including adsorption to host cells and efficient virus release, processes essential for the spread and pathogenesis of the virus, which can be viewed as a form of viral morphogenesis at the population level. nih.govwikipedia.orgnih.govmicrobiologyresearch.orgasm.org

Arabidopsis GIL1 is involved in regulating hypocotyl gravitropism, a developmental response that dictates the direction of shoot growth in relation to gravity and light. jipb.netstring-db.orguniprot.orgnih.gov By influencing the activity of auxin transporters, GIL1 contributes to the proper directional growth of seedlings, a crucial aspect of early plant development and adaptation to the environment. jipb.netuniprot.orgnih.gov

Roles in Specific Biological Systems (e.g., Immune Response, Neurobiology, Metabolic Pathways)

Proteins referred to as "this compound" or similar demonstrate roles in various specific biological systems. Gi proteins are integral to neurobiology due to their coupling with numerous neurotransmitter receptors, including GABA(B) receptors. jipb.netpdbj.orgclevelandclinic.org Activation of these receptors leads to Gi protein-mediated signaling, influencing neuronal excitability and synaptic transmission. jipb.netpdbj.orgclevelandclinic.org This involvement highlights the critical role of Gi proteins in regulating nervous system function. Furthermore, Gi/o protein signaling pathways are implicated in metabolic regulation. jipb.netoup.com Studies in mice have shown that Gi signaling in pancreatic alpha-cells plays a role in glucagon (B607659) release and whole-body glucose homeostasis. oup.com Activation of hepatic Gi signaling can stimulate glucose production, while adipocyte Gi signaling can affect plasma free fatty acid levels and insulin (B600854) sensitivity. oup.com

Amyloid AL this compound is relevant to the immune system, specifically in the context of autoimmune diseases like rheumatoid arthritis. clevelandclinic.orgoup.comnih.govreumatologiaclinica.orgmedscape.com Amyloid light chain (AL) amyloidosis, which involves the deposition of amyloid fibrils derived from immunoglobulin light chains, can manifest as inflammatory polyarthritis, mimicking rheumatoid diseases. oup.com The presence of amyloid AL this compound in this context underscores its association with immune dysregulation and the pathology of certain autoimmune conditions. nih.gov

The Drosophila Ci protein also has a role in the immune response, particularly in the gut. It is an essential component of the Hedgehog signaling pathway that regulates the Duox-dependent gut immune response to bacterial uracil, involving the activation of pathways leading to the production of reactive oxygen species (ROS) to combat infection. uniprot.org

Protein giant-lens (Gil) has been mentioned in the context of signaling pathways in cancer cells, including involvement with NF-κB and Notch pathways. nih.govmdpi.comspandidos-publications.com These pathways are critical regulators of cell growth, survival, and proliferation, and their dysregulation is a hallmark of cancer. nih.govmdpi.com The association of Protein giant-lens (Gil) with these pathways suggests its potential involvement in metabolic and regulatory processes within cancer cells.

Implications in Disease Mechanisms

Proteins referred to as "this compound" or similar have been implicated in the mechanisms of various diseases.

Aberrant Expression or Activity in Disease States

Aberrant expression or activity of these proteins can contribute to disease pathogenesis. For example, dysregulation of Gi protein signaling is linked to various disorders, including neuroimmune disorders, cardiovascular diseases, and cancers. nih.govnih.gov Altered activity of GPCRs that couple with Gi proteins can lead to downstream signaling abnormalities contributing to disease states. nih.gov

In the context of viral infections, mutations or altered expression of viral proteins like the vaccinia virus "GiL proteinase" or pseudorabies virus gIII can impact viral virulence and the outcome of infection. wikipedia.orgwikipedia.orgasm.orgnih.govnih.govmicrobiologyresearch.orgasm.orgvetres.orgasm.org For instance, mutations in the PRV gIII gene can affect virus adsorption and release, influencing the efficiency of viral spread within the host. nih.govwikipedia.orgnih.govmicrobiologyresearch.orgasm.org

Aberrant Hedgehog signaling, mediated by the Drosophila Ci protein, has been linked to developmental anomalies. biologists.comnih.govresearchgate.netoup.comnih.gov While the direct link in humans involves Gli proteins (vertebrate homologs of Ci), studies in model organisms like Drosophila highlight how disruptions in this pathway, and thus Ci function, can lead to malformations. biologists.comnih.govresearchgate.net

Protein giant-lens (Gil) has been associated with cancer, with studies indicating its involvement in signaling pathways that promote cancer cell growth and migration. nih.govmdpi.comspandidos-publications.com Aberrant activation or expression of Protein giant-lens (Gil) may contribute to the uncontrolled proliferation and spread characteristic of malignant tumors. nih.govmdpi.comspandidos-publications.com

Amyloid AL this compound deposition is a hallmark of AL amyloidosis, a disease characterized by the accumulation of abnormal protein fibrils in tissues and organs. clevelandclinic.orgoup.comnih.govreumatologiaclinica.orgmedscape.com This aberrant deposition leads to organ dysfunction and the clinical manifestations of the disease, such as those seen in amyloid arthropathy associated with rheumatoid arthritis. oup.comnih.govreumatologiaclinica.orgmedscape.com

Molecular Pathogenesis Linked to [this compound] Dysfunction

The dysfunction of proteins referred to as "this compound" or similar can contribute to disease through specific molecular mechanisms. For Gi proteins, dysfunction can lead to aberrant signal transduction downstream of GPCRs, affecting a variety of cellular processes depending on the specific receptor and cell type involved. wikipedia.orgwikipedia.orgnih.govkhanacademy.org This can result in altered cellular growth, metabolism, or responsiveness to external stimuli, contributing to conditions like cardiovascular diseases or metabolic disorders. nih.govnih.govnih.govoup.com

Dysfunction of viral proteinases, such as the vaccinia virus "GiL proteinase," impairs the proper processing of viral structural proteins, leading to the production of non-infectious or less infectious viral particles. wikipedia.orgasm.orgnih.govasm.org This molecular defect in virion assembly directly impacts the virus's ability to replicate and spread, influencing the severity and progression of the viral infection. wikipedia.orgasm.orgnih.govasm.org

In Drosophila development, dysfunction of the Ci protein disrupts the delicate balance of gene expression controlled by the Hedgehog pathway. sdbonline.orguniprot.orgbiologists.combiologists.com For example, failure to properly process or activate Ci can lead to altered transcriptional outcomes, resulting in developmental defects and morphological abnormalities. sdbonline.orgbiologists.combiologists.com

The formation and deposition of amyloid fibrils, including those derived from immunoglobulin light chains that can be referred to as Amyloid AL this compound, cause mechanical stress and disrupt cellular architecture and function in affected organs. clevelandclinic.orgoup.comnih.govreumatologiaclinica.orgmedscape.com This protein misfolding and aggregation lead to tissue damage and organ failure, characteristic of amyloidosis. clevelandclinic.orgoup.commedscape.com

Dysfunction of Protein giant-lens (Gil) in cancer may involve its aberrant interaction with or regulation of key signaling nodes like NF-κB, promoting pathways that drive cell proliferation, survival, and migration. nih.govmdpi.comspandidos-publications.com Understanding these molecular links is crucial for developing targeted therapies. nih.govmdpi.com

Evolutionary Biology and Comparative Genomics of Gil Protein

Phylogenetic Analysis and Ortholog/Paralog Identification

Phylogenetic analysis of the Ci/Gli protein family reveals a clear evolutionary trajectory. A single ortholog, Cubitus interruptus (Ci), is found in Drosophila and other invertebrates like annelids mdpi.comnih.gov. In contrast, vertebrates possess multiple Gli paralogs (Gli1, Gli2, and Gli3) nih.govresearchgate.netnih.govnih.gov. Studies in protochordates like Branchiostoma floridae (amphioxus) and Ciona intestinalis have shown that these organisms typically possess a single gli gene, which predates the gene duplications that occurred in the vertebrate lineage mdpi.complos.org. Phylogenetic trees consistently show the vertebrate Gli proteins forming a monophyletic clade, with Gli2 and Gli3 often clustering together, while Gli1 forms a sister group mdpi.comresearchgate.net. Spiralian Gli proteins, such as those found in annelids, are in a sister relationship with ecdysozoan Ci proteins, while deuterostomes form a basal clade mdpi.com.

The presence of a single Ci/Gli gene in invertebrates and multiple Gli genes in vertebrates is attributed to gene duplication events specific to the vertebrate lineage nih.govresearchgate.netnih.govplos.org. These duplications allowed for the potential diversification of function among the vertebrate paralogs. Orthologs of Ci have also been identified in other arthropods, such as the spider Cupiennius salei, where the spider Cs-ci gene shows high identity to the Drosophila Ci protein, particularly in conserved domains biologists.com.

Conservation and Divergence of Sequence, Structure, and Function

Ci and Gli proteins share a conserved core structure, most notably a centrally located DNA-binding domain containing five C2-H2 zinc fingers mdpi.comnih.govsdbonline.orgscience.govnih.gov. This zinc finger domain is crucial for binding to specific DNA sequences in the regulatory regions of target genes science.govnih.gov. Comparison of sequences across species reveals a high level of conservation in this C-terminal region, suggesting a common mechanism for activating transcription plos.org.

Despite this conservation, there are significant divergences in sequence, structure, and function, particularly between the single invertebrate Ci protein and the multiple vertebrate Gli paralogs. Drosophila Ci is a bifunctional transcription factor, acting as an activator in the presence of Hh signaling and being processed into a repressor form in the absence of the signal nih.govsdbonline.orgnih.govnih.govbiologists.com. Vertebrate Gli proteins have partitioned these activities. Gli1 primarily functions as a transcriptional activator and lacks a repressor domain nih.govnih.govnih.gov. Gli2 and Gli3 retain the potential for dual function, capable of being processed into repressor forms, although with differing efficiencies and regulatory mechanisms nih.govnih.govsdbonline.orgnih.gov. Gli3 is often considered the main repressor of the Shh pathway, while Gli1 and Gli2 predominantly act as activators nih.gov.

Sequence divergence is observed in regions outside the DNA-binding domain, particularly in the N-terminal and C-terminal regions which contain transcriptional repression and activation domains, respectively mdpi.comnih.govsdbonline.orgnih.gov. The differential presence and regulation of these domains contribute to the distinct activities of the Gli paralogs nih.govsdbonline.orgnih.gov. For example, the lack of a repressor domain in Gli1 contributes to its role solely as an activator nih.govnih.gov.

The functional conservation is evident in the ability of vertebrate Gli proteins to mediate Hh signaling when expressed in Drosophila, although they exhibit distinct activities that collectively cover the range of Ci functions sdbonline.org. This suggests that while the core signaling mechanism is conserved, the diversification of Gli proteins in vertebrates allows for more complex and nuanced transcriptional responses to Hh signals researchgate.netnih.gov.

A comparison of sequence identity in the conserved DNA-binding domain highlights the strong evolutionary pressure to maintain this critical function.

Protein PairOrganismsDomainApproximate Sequence Identity (%)Source
Cs-CI vs. Drosophila CISpider vs. DrosophilaFragment (aa 446-579)86 biologists.com
Cs-CI vs. Vertebrate GLISpider vs. VertebratesCorresponding DomainUp to 84 biologists.com
Vertebrate GLI vs. CiVertebrates vs. DrosophilaC-terminal regionHigh Conservation plos.org
GLI1, GLI2, GLI3VertebratesDNA-binding domainSimilar binding specificities nih.gov

Mechanisms of Ci/Gli Protein Evolution: Gene Duplication, Domain Shuffling, and Point Mutations

The evolution of the Ci/Gli protein family has primarily been shaped by gene duplication and subsequent divergence. The transition from a single Ci/Gli gene in invertebrates to three Gli genes in vertebrates is a prime example of how gene duplication can provide raw material for the evolution of new functions and increased complexity in developmental pathways nih.govresearchgate.netnih.govplos.org. These duplications are thought to have occurred before the tetrapod-bony fish split researchgate.net.

Domain shuffling, the recombination of genetic segments encoding functional domains, likely played a role in the functional diversification of Ci/Gli proteins. The modular structure, with distinct DNA-binding, activation, and repression domains mdpi.comnih.govsdbonline.orgnih.gov, allows for rearrangement and modification of these modules. The differential presence or modification of transcriptional regulatory domains in Gli1, Gli2, and Gli3, compared to the bifunctional Ci, could be a result of such processes nih.govsdbonline.orgnih.gov.

Point mutations are the fundamental source of genetic variation and have contributed to the gradual divergence of amino acid sequences within conserved domains and the alteration of regulatory sites. While not explicitly detailed as a primary mechanism for major functional shifts in the search results, accumulated point mutations within coding and regulatory regions are essential for the fine-tuning of protein activity, interaction partners, and expression patterns over evolutionary time. Analysis of evolutionary rates has suggested that Gli1 may have evolved at a faster rate than Gli2 and Gli3 in tetrapods, indicating different selective pressures researchgate.net.

Adaptive Evolution and Environmental Pressures

The evolution of the Ci/Gli protein family is closely linked to the adaptive evolution of the Hh signaling pathway and its role in responding to environmental pressures during development. The diversification of Gli proteins in vertebrates, with their partially redundant yet distinct functions, has allowed for the recruitment of Hh signaling for novel developmental tasks and the increased complexity of vertebrate body plans, such as the patterning of limbs and the central nervous system nih.govresearchgate.netnih.govuni-marburg.de.

Adaptive evolution has shaped the regulatory mechanisms controlling Ci/Gli activity. The intricate post-translational modifications, protein-protein interactions (e.g., with Suppressor of Fused (Su(Fu)), Costal2 (Cos2)), and subcellular localization mechanisms that regulate the balance between activator and repressor forms of Ci/Gli are subject to evolutionary pressures mdpi.comsdbonline.orgnih.govnih.govnih.govsdbonline.orgfrontiersin.orgmdpi.com. Divergence in these regulatory mechanisms, such as the different roles of Cos2 and Su(Fu) in Drosophila and mammals, reflects adaptation to different cellular contexts and signaling requirements nih.gov.

Environmental factors can influence developmental processes mediated by Hh signaling and thus potentially exert selective pressure on the Ci/Gli proteins and their regulation. While direct examples of specific environmental pressures driving Ci/Gli evolution were not extensively detailed in the search results, the broader concept of genotype-environment interactions influencing developmental outcomes and behavior highlights the potential for environmental factors to shape the adaptive landscape of developmental genes like Ci/Gli reed.edu. The context-dependent and species-specific functions of Gli proteins in different developmental processes underscore their adaptation to diverse biological settings researchgate.netnih.gov.

Advanced Methodological Approaches in Gil Protein Research

Genetic Manipulation and Functional Genomics (e.g., Gene Knockout/Knockdown, CRISPR-Cas Systems)

Genetic manipulation techniques are fundamental to elucidating protein function by altering gene expression or the gene sequence itself. Gene knockout or knockdown approaches are used to reduce or eliminate the production of a specific protein, allowing researchers to observe the resulting phenotypic changes and infer the protein's role. For instance, studies on Arabidopsis GIL1 have utilized gil1 mutant plants to understand its role in hypocotyl gravitropism researchgate.net. By comparing the gravitropic response of wild-type plants to gil1 mutants, researchers determined that GIL1 inhibits negative gravitropism in the presence of red and far-red light researchgate.net.

CRISPR-Cas systems offer precise genome editing capabilities, enabling targeted modifications to protein-encoding genes. This can involve creating knockouts, introducing specific mutations to study the impact of altered amino acids, or tagging proteins for visualization or purification. While not specifically detailed for all "GIL" proteins in the provided snippets, genetic engineering, including deletions, has been applied to study the Pseudorabies Virus gIII gene to understand its essentiality for viral growth in tissue culture and its role in virus entry and release google.comgoogle.comnih.gov. These studies demonstrated that the gIII gene is not essential for growth in cell culture but affects virus release nih.govasm.org.

Proteomic Techniques for Quantification and Post-Translational Modification Analysis (e.g., Mass Spectrometry)

Proteomic techniques allow for the large-scale study of proteins, including their identification, quantification, and analysis of post-translational modifications (PTMs). Mass spectrometry (MS) is a core technology in proteomics, used to determine the mass-to-charge ratio of peptides or proteins, enabling their identification and the characterization of modifications such as phosphorylation, glycosylation, and ubiquitination.

Proteomic analysis has been applied to study aquaporins, including AQP3. These approaches, often involving SDS-PAGE followed by MS analysis, are used to identify and characterize aquaporins in various tissues and cell types nih.gov. PTMs, such as glycosylation, are known to occur on AQP3 nih.govnih.gov. Proteomic analysis can help identify the sites and extent of these modifications, which can influence protein folding, stability, localization, and function. For example, analysis of Pseudorabies Virus gIII has included examining glycosylated proteins nih.govnih.gov. Large-scale proteomic analysis has also been used to investigate the association of AQP3 with mTOR signaling in pancreatic cancer cells nih.gov.

Biophysical Techniques for Real-time Monitoring of Function and Dynamics (e.g., Spectroscopy, Calorimetry)

Biophysical techniques provide insights into the structural dynamics, interactions, and functional mechanisms of proteins in real-time. Spectroscopy methods, such as fluorescence spectroscopy or infrared spectroscopy, can monitor conformational changes or binding events. Calorimetry, such as isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC), can measure the thermodynamics of protein-ligand interactions or protein stability.

Biophysical studies have been employed to investigate the properties of aquaporins like AQP3. Stopped-flow spectroscopy has been used to study the inhibition of water and glycerol (B35011) permeation through human AQP3 by gold(III) complexes rsc.org. These studies, combined with computational methods, helped elucidate the mechanism of inhibition, suggesting that gold binding to a cysteine residue (Cys40) in AQP3 can induce conformational changes that shrink the pores and prevent substrate permeation rsc.org. Biophysical studies have also examined the oligomeric state of AQP3, showing it can exist as mono-, di-, and potentially tetrameric species nih.gov.

Advanced Microscopy and Imaging for Subcellular Localization and Dynamics

Advanced microscopy and imaging techniques are crucial for visualizing the location and movement of proteins within cells and tissues, providing context for their function. Techniques like confocal microscopy, super-resolution microscopy (e.g., PALM, STORM), and electron microscopy offer increasing levels of detail.

Confocal microscopy has been used to determine the subcellular localization of AQP3 in cultured epithelial cells and mouse embryos, showing its targeting to the basolateral membrane physiology.orgresearchgate.netksdb.org. Immunofluorescence studies have also confirmed the localization of AQP3 in kidney collecting ducts nih.gov. Advanced techniques like photoactivated localization microscopy (PALM) have been applied to study the regulation of plasma membrane nanodomains of AQP3, revealing that AQP3 tends to cluster and its diffusion is confined to nanodomains acs.org. Electron microscopy has been used to observe the morphology of Pseudorabies Virus particles, including those lacking gIII nih.gov, and to study virus entry and the localization of viral glycoproteins nih.govresearchgate.net. Localization studies using confocal microscopy have also shown that Arabidopsis GIL1 is a plasma membrane-localized protein and colocalizes with PIN3 researchgate.netresearchgate.net.

Bioinformatic and Computational Modeling Strategies

Bioinformatic and computational modeling approaches are essential for analyzing biological data, predicting protein structure and function, simulating molecular behavior, and guiding experimental design.

Sequence analysis involves examining protein or gene sequences to identify conserved motifs, domains, and potential functional sites. Homology modeling predicts the three-dimensional structure of a protein based on the known structure of a homologous protein. These methods are widely used in the study of proteins, including aquaporins nih.govbepls.comhilarispublisher.comwindows.net.

Bioinformatic analysis of AQP3 from Schistosoma japonicum predicted its physical and chemical properties, transmembrane regions, and potential B-cell epitopes nih.gov. Sequence analysis has also been used to identify single nucleotide polymorphisms (SNPs) in the AQP3 gene in cattle bepls.com. Homology modeling has been applied to build theoretical 3D models of aquaporin proteins to aid in functional characterization windows.net.

Molecular dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time, providing insights into protein dynamics, conformational changes, and interactions with other molecules.

MD simulations have been used in conjunction with biophysical studies to understand the mechanism of AQP3 inhibition by gold compounds, revealing protein conformational changes upon metal binding that lead to pore closure rsc.org. Computational modeling, including molecular docking, has also been applied in virtual screening studies targeting AQP3 in the context of skin cancer frontiersin.org. These simulations can help predict how potential drug molecules might bind to and interact with the protein.

The application of these advanced methodologies, often in combination, provides a comprehensive approach to studying the diverse proteins and domains referred to in contexts using the term "GIL", despite the lack of a single, defined "gil protein".

Protein Interaction Network Modeling

Protein interaction network modeling is a crucial approach for understanding the biological functions of a protein within the complex cellular environment. By mapping the direct and indirect interactions between a protein of interest and other cellular proteins, researchers can gain insights into its pathways, complexes, and regulatory mechanisms. While comprehensive protein interaction network modeling studies focused explicitly and solely on a single entity universally termed "this compound" are not extensively documented under this precise nomenclature in readily available research, studies on proteins identified as "GIL" or "Gi1" in specific biological contexts provide foundational data for such modeling efforts.

Research concerning the Arabidopsis thaliana protein GIL1 (Gravitropic in the Light 1) has identified specific protein-protein interactions. A key finding indicates that GIL1 directly interacts with PIN3 , an auxin transporter protein. This interaction is reported to occur in vivo and has been demonstrated through techniques such as co-immunoprecipitation and luciferase complementation imaging assays nih.gov. Further in vitro studies, including yeast two-hybrid and pull-down assays, have supported the direct interaction between GIL1 and the hydrophilic loop region of PIN3 nih.gov. These specific interactions represent nodes and edges within a potential larger network model describing GIL1's role in regulating hypocotyl gravitropism in response to light nih.gov.

In a separate biological context, the Gi1 protein , referring to the alpha subunit of the inhibitory G protein Gi (specifically Gαi1, encoded by GNAI1 in humans), is a well-established component of G protein-coupled receptor (GPCR) signaling pathways. Studies on the GABA(B) receptor, a class C GPCR, have revealed its interaction with the Gi1 protein. Cryo-electron microscopy (cryo-EM) has been used to determine the structure of the active GABA(B) receptor complexed with the Gi1 protein, providing detailed insights into the interaction interface uniprot.orgnih.govnih.gov. This interaction involves the binding of a single Gi protein to the GB2 subunit of the GABA(B) receptor, primarily through intracellular loop 2 on the side of the transmembrane domain, a different mode compared to G protein binding in other GPCR classes nih.gov. These findings detail a critical interaction within the broader network of GPCR signaling, where Gi proteins mediate downstream effects by interacting with various effector proteins like adenylate cyclase uniprot.org.

These identified interactions, while specific, are fundamental components that would be integrated into larger protein interaction network models to depict the functional roles of GIL1 in plant gravitropism or Gi1 in GPCR signaling. Network modeling in these areas would typically involve integrating data from various experimental techniques (e.g., yeast two-hybrid, co-immunoprecipitation, mass spectrometry) and computational predictions to build a comprehensive map of interactions. Analysis of such networks can reveal central hub proteins, identify functional modules, and predict the impact of perturbations on the system.

Protein 1 (Identified as "GIL" or "Gi1") Organism Interacting Partner Method(s) Used Reference
GIL1 (Gravitropic in the Light 1) Arabidopsis thaliana PIN3 Co-immunoprecipitation, LCI, Y2H, Pull-down assay nih.gov
Gi1 protein (Gαi1) Homo sapiens GABA(B) receptor Cryo-EM uniprot.orgnih.govnih.gov

Table 1: Identified Protein Interactions Involving Proteins Referred to as "GIL" or "Gi1"

Detailed research findings from these studies contribute valuable nodes and edges for constructing protein interaction networks. For GIL1, the interaction with PIN3 highlights its role in auxin transport regulation nih.gov. For Gi1, its specific binding to the GABA(B) receptor illuminates the initial steps of this inhibitory signaling pathway nih.gov. While full-scale network models focused exclusively on a protein named "this compound" were not the primary output of the cited research, the detailed characterization of these specific interactions provides essential data for building such models within their respective biological contexts.

Future Research Directions and Biotechnological Potential of Gil Protein

Unexplored Functional Paradigms and Regulatory Mechanisms

Despite the identification of the GIL domain and its role in c-di-GMP binding, the full spectrum of functional paradigms governed by GIL domain-containing proteins remains largely unexplored. While studies in Escherichia coli and Salmonella enterica have linked the GIL domain protein BcsE to the regulation of cellulose (B213188) synthesis, its precise mechanism of action and interaction with other components of the cellulose synthase machinery warrant further investigation nih.govresearchgate.net. The GIL domain's binding to c-di-GMP via an RxGD motif, similar to the I-site of GGDEF domains, suggests a conserved regulatory mechanism, but the downstream effects of this binding on protein conformation, interaction partners, and enzymatic activity require detailed characterization nih.gov.

Future research should focus on identifying and characterizing other proteins containing the GIL domain across a wider range of bacterial species to understand the diversity of processes they regulate. This could involve comprehensive genomic and proteomic screens to identify novel GIL domain proteins and subsequent functional studies using genetic and biochemical approaches. Understanding how c-di-GMP binding to the GIL domain modulates the activity or localization of these proteins, and how this integrates with other regulatory networks within the cell, represents a critical area for future research. The potential for allosteric regulation mediated by c-di-GMP binding to the GIL domain is also an intriguing area for exploration aip.orgnih.gov. Furthermore, investigating potential post-translational modifications that might influence GIL domain function or c-di-GMP binding affinity could reveal additional layers of regulatory complexity portlandpress.com.

Development of Advanced Research Probes and Tools

The study of GIL domain-containing proteins is currently limited by the availability of specific research probes and tools. Developing advanced molecular tools is crucial for dissecting the function and regulation of these proteins in living cells and in vitro. This includes the generation of highly specific antibodies targeting the GIL domain or specific GIL domain-containing proteins, which would be invaluable for localization studies, pull-down assays to identify interaction partners, and Western blot analysis to study expression levels and modifications.

Small molecule chemical probes that can selectively bind to the GIL domain or interfere with its interaction with c-di-GMP would also be powerful tools for perturbing GIL protein function in a controlled manner rsc.organnualreviews.orgbiorxiv.org. Such probes could help elucidate the dynamic role of c-di-GMP signaling mediated by GIL proteins in various cellular processes. Additionally, developing fluorescently labeled c-di-GMP analogs or GIL domain probes could enable real-time monitoring of c-di-GMP binding dynamics and protein localization within bacterial cells nih.govrsc.org. Techniques like affinity-based probes could be adapted to capture and identify GIL domain-interacting proteins or downstream effectors rsc.org. Advancements in protein engineering techniques could also facilitate the creation of modified GIL proteins with enhanced stability or altered binding characteristics for use in structural and functional studies escholarship.org.

Potential as a Biomarker or Diagnostic Target (excluding clinical human trial data)

The involvement of GIL domain-containing proteins in fundamental bacterial processes regulated by c-di-GMP suggests their potential as biomarkers or diagnostic targets for detecting bacterial presence or specific physiological states, particularly in the context of bacterial colonization, biofilm formation, or interactions with the environment. For instance, if specific GIL proteins are uniquely expressed or significantly altered in abundance during bacterial infection or biofilm development, they could serve as indicators. Research in this area would focus on identifying correlations between the presence or levels of specific GIL proteins (or the GIL domain itself) and particular bacterial phenotypes or environmental conditions in laboratory settings or relevant model systems, excluding any data from human clinical trials amegroups.orgquanterix.comnih.gov.

Investigating the expression profiles of GIL domain proteins under different growth conditions, stress responses, or in various bacterial strains could reveal patterns indicative of specific physiological states. Detection methods could potentially involve antibody-based assays (like ELISA or Western blot) or mass spectrometry to quantify this compound levels in bacterial samples quanterix.com. The unique sequence or structural features of the GIL domain could also potentially be targeted for nucleic acid-based detection methods (like PCR) to identify the presence of bacteria containing specific this compound genes. Research in this area would remain focused on the potential utility of GIL proteins as indicators in non-clinical settings, such as environmental monitoring, food safety, or veterinary diagnostics, based on observed correlations in experimental systems.

Protein Engineering for Novel Functions or Enhanced Properties (excluding therapeutic drugs/clinical trials)

Protein engineering offers a powerful avenue to modify GIL domain-containing proteins for novel functions or enhanced properties, distinct from therapeutic applications in humans leadventgrp.comgavinpublishers.comslu.seescholarship.org. Engineering efforts could aim to alter the c-di-GMP binding affinity or specificity of the GIL domain, potentially creating biosensors for detecting intracellular c-di-GMP levels in bacteria or in vitro. Directed evolution or rational design approaches could be employed to introduce mutations that modify the interaction of GIL proteins with their downstream targets, allowing for the dissection of signaling pathways leadventgrp.comescholarship.org.

Q & A

Q. How to optimize machine learning models for predicting this compound’s functional roles?

  • Methodology :

Train on features like sequence motifs, domain architecture, and co-expression patterns .

Validate using k-fold cross-validation and independent experimental datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.